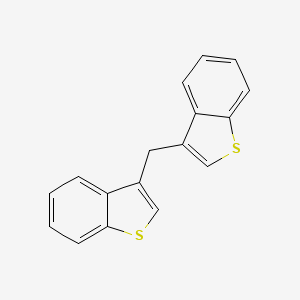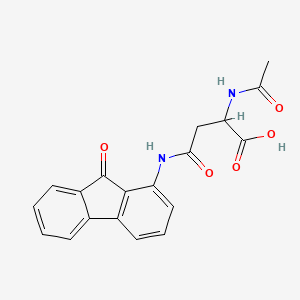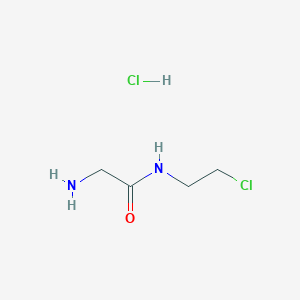
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-amino-3-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amine is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
化学反応の分析
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted aromatic compound.
Deprotection: The major product is the free amine, 4-amino-3-chlorobenzoate.
科学的研究の応用
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of peptide-based compounds where the Boc group serves as a protecting group for amines.
Medicine: Potential use in drug development as a building block for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action for Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under controlled conditions to reveal the free amine, which can then participate in further chemical reactions .
類似化合物との比較
Similar Compounds
- Ethyl 2-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
- Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
- Ethyl 4-((tert-butoxycarbonyl)amino)-2-chlorobenzoate
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is unique due to the specific positioning of the chlorine and Boc-protected amine groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
ethyl 3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18ClNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |
InChIキー |
IKZXSYXTNWDFOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)


![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
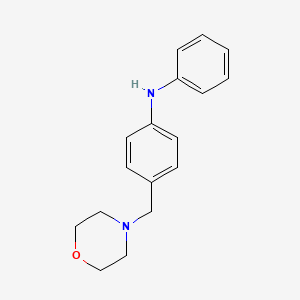
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
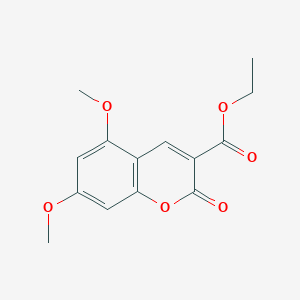
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
